Sulfapyridine
Overview
Description
Mechanism of Action
Target of Action
Sulfapyridine primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and survival .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the substrate para-aminobenzoic acid (PABA) and binds to the enzyme, thereby blocking PABA from accessing its active site . This inhibition disrupts the synthesis of folic acid, which is necessary for the bacteria to produce essential proteins and nucleic acids .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA into dihydropteroate, a precursor of folic acid . This disruption in the folic acid pathway leads to a deficiency of this essential vitamin in bacteria, inhibiting their growth and multiplication .
Pharmacokinetics
This compound is a sulfonamide antibiotic that is readily absorbed orally . It is widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Parenteral administration is difficult due to the highly alkaline and irritating nature of soluble sulfonamide salts . The rate of acetylation to its major metabolite N-acetylthis compound (AcSP) is genetically controlled .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, this compound deprives bacteria of an essential nutrient, leading to their inability to produce necessary proteins and nucleic acids . This results in the effective control of bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its antibacterial action can be inhibited by pus . Moreover, the drug’s water solubility is very pH-dependent, which can affect its distribution and efficacy . Additionally, the genetic makeup of the individual (specifically, the rate of acetylation) can influence the drug’s metabolism and, consequently, its effectiveness .
Biochemical Analysis
Biochemical Properties
Sulfapyridine plays a significant role in biochemical reactions, particularly in its interaction with bacterial enzymes. It is known to inhibit dihydropteroate synthase, an enzyme involved in the folate synthesis pathway of bacteria. This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This compound also interacts with various proteins and biomolecules, including bacterial cell wall components, leading to its antibacterial effects .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts the synthesis of folic acid, leading to impaired DNA synthesis and cell division. In human cells, this compound has been shown to modulate immune responses by affecting cytokine production and reducing inflammation. It also influences cell signaling pathways and gene expression, contributing to its therapeutic effects in inflammatory diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of dihydropteroate synthase, thereby inhibiting the enzyme’s activity. This inhibition blocks the conversion of para-aminobenzoic acid to dihydropteroate, a precursor of folic acid. Additionally, this compound may exert its effects through the modulation of immune cell function and the inhibition of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have sustained anti-inflammatory effects, although its efficacy may decrease over time due to the development of bacterial resistance or changes in cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and bacterial growth. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where low doses may not produce significant therapeutic benefits, while high doses can lead to adverse effects .
Metabolic Pathways
This compound is metabolized in the liver through acetylation and hydroxylation pathways. The main metabolites include N-acetylthis compound and 5-hydroxythis compound. These metabolites are further conjugated with glucuronic acid and excreted in the urine. The metabolic pathways of this compound are influenced by genetic factors, which can affect the rate of acetylation and hydroxylation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can bind to plasma proteins, which affects its distribution and bioavailability. The compound is known to accumulate in inflamed tissues, where it exerts its therapeutic effects. Transporters such as organic anion transporters may play a role in the cellular uptake and distribution of this compound .
Subcellular Localization
This compound is primarily localized in the cytoplasm of cells, where it interacts with its target enzymes and proteins. It may also be found in other subcellular compartments, such as the nucleus, where it can influence gene expression. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its activity and function .
Preparation Methods
Sulfapyridine can be synthesized through various methods. One common synthetic route involves the reduction of p-nitrobenzenesulfonamide pyridine to p-aminobenzenesulfonamide pyridine. This reaction is carried out using nano iron powder, ammonium chloride, and methanol as the solvent at 80°C for 3 hours . Another method involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 2-amino pyridine . Industrial production methods typically involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Sulfapyridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of this compound can yield amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and substituting agents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sulfapyridine has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying sulfonamide antibiotics.
Biology: this compound is used in research to study its effects on bacterial growth and resistance mechanisms.
Comparison with Similar Compounds
Sulfapyridine is structurally similar to other sulfonamide antibiotics such as sulfamethoxazole and sulfadiazine. it is unique in its specific applications and the diseases it treats. For example, sulfamethoxazole is commonly used in combination with trimethoprim to treat urinary tract infections, while sulfadiazine is used to treat toxoplasmosis. This compound, on the other hand, is primarily used for treating dermatitis herpetiformis and other skin conditions .
Similar compounds include:
- Sulfamethoxazole
- Sulfadiazine
- Sulfasalazine (a prodrug that releases this compound and mesalamine upon metabolism)
Properties
IUPAC Name |
4-amino-N-pyridin-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECHUMIMRBOMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
Record name | SULFAPYRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21049 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026067 | |
Record name | Sulfapyridine | |
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Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfapyridine appears as odorless or almost odorless white or yellowish-white crystalline powder. Very slightly bitter taste. Aqueous solution is neutral. (NTP, 1992), Solid | |
Record name | SULFAPYRIDINE | |
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URL | https://cameochemicals.noaa.gov/chemical/21049 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sulfapyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |
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Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), 2.35e-01 g/L | |
Record name | SID855656 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SULFAPYRIDINE | |
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Record name | Sulfapyridine | |
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Mechanism of Action |
Sulfapyridine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid by means of processing the substrate para-aminobenzoic acid (PABA). Dihydropteroate synthetase activity is vital in the synthesis of folate, and folate is required for cells to make nucleic acids, such as DNA or RNA. So if DNA molecules cannot be built, the cell cannot divide. | |
Record name | Sulfapyridine | |
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CAS No. |
144-83-2 | |
Record name | SULFAPYRIDINE | |
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Record name | Sulfapyridine | |
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Record name | Sulfapyridine [USP:INN:BAN] | |
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Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl- | |
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Record name | SULFAPYRIDINE | |
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Record name | Sulfapyridine | |
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Melting Point |
376 to 379 °F (NTP, 1992), 192 °C | |
Record name | SULFAPYRIDINE | |
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Record name | Sulfapyridine | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does Sulfapyridine exert its antibacterial effect?
A1: this compound, a sulfonamide antibiotic, functions by disrupting the synthesis of folic acid in bacteria. [] It competitively inhibits the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (PABA) into dihydrofolic acid, a precursor to folic acid. [] Folic acid is essential for bacterial DNA synthesis and cellular processes. By depriving bacteria of this crucial component, this compound halts their growth and proliferation. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound's molecular formula is C11H11N3O2S, and its molecular weight is 249.29 g/mol. []
Q3: Is there spectroscopic data available for this compound?
A3: While the provided research papers focus on biological effects and metabolism, spectroscopic techniques like UV spectroscopy are commonly used for analyzing this compound concentration in various matrices like serum. []
Q4: How does the formulation of this compound affect its stability and absorption?
A4: Research indicates that enteric-coated Sulfasalazine tablets (Sulfasalazine being a prodrug of this compound) exhibit delayed and reduced absorption of this compound compared to uncoated tablets. [] This suggests a potential influence of formulation on both the stability and absorption profile of this compound.
Q5: Are there any catalytic applications of this compound?
A5: The provided research primarily focuses on this compound's role as an antimicrobial agent. While no direct catalytic applications are mentioned, its interaction with enzymes like dihydropteroate synthase could be further explored for potential catalytic properties.
Q6: Have there been any computational studies on this compound?
A6: While the provided papers do not specifically mention computational studies, computational chemistry techniques like QSAR (Quantitative Structure-Activity Relationship) modeling can be employed to understand the relationship between this compound's structure and its activity. [] This could involve exploring the impact of structural modifications on potency and selectivity.
Q7: How do structural modifications of this compound affect its activity?
A7: The core structure of this compound, particularly the sulfonamide group, is essential for its antibacterial activity. [] Modifications to this core structure can significantly impact its ability to inhibit dihydropteroate synthase, leading to alterations in potency and potentially affecting its spectrum of activity against different bacterial species.
Q8: How does the chemical structure of this compound relate to its stability?
A8: this compound contains an azo bond, which is known to be susceptible to reductive cleavage by bacterial azo reductases in the colon. [] This cleavage leads to the formation of this compound and 5-aminosalicylic acid, the primary active metabolites. Understanding this metabolic pathway is crucial for developing formulations that optimize this compound's delivery and efficacy.
Q9: Are there specific safety regulations for handling and disposing of this compound?
A9: As with all pharmaceuticals, handling and disposal of this compound are subject to specific regulations and guidelines to minimize risks to human health and the environment. Consulting relevant safety data sheets and regulatory agencies is essential for ensuring proper handling and disposal practices.
Q10: How is this compound metabolized in the body?
A10: this compound undergoes significant metabolism, primarily in the liver. [] One major metabolic pathway is acetylation, resulting in the formation of N4-acetylthis compound. [] Additionally, this compound can undergo glucuronidation, forming this compound-O-glucuronide. [] These metabolites are then excreted in the urine. Understanding the metabolic profile of this compound is crucial for optimizing dosing regimens and minimizing the risk of toxicity.
Q11: What factors can influence the absorption of this compound?
A11: The presence of food in the gastrointestinal tract can significantly impact this compound's absorption. [] Studies have shown that administration of Sulfasalazine after a meal leads to delayed peak plasma concentrations (tmax) and reduced maximum concentration (Cmax) and area under the curve (AUC) of both Sulfasalazine and this compound compared to administration in the fasted state. []
Q12: What in vivo models are used to study this compound's efficacy?
A12: Mouse models of pneumococcal infection are commonly employed to assess the therapeutic potential of this compound. [] These models involve infecting mice with a specific strain of Streptococcus pneumoniae and then administering varying doses of this compound to evaluate its ability to protect against mortality.
Q13: Can bacteria develop resistance to this compound?
A13: Yes, bacteria can develop resistance to this compound, primarily through mutations in the dihydropteroate synthase enzyme, making it less susceptible to inhibition. [] This resistance can arise from inadequate treatment regimens or prolonged exposure to suboptimal drug concentrations.
Q14: Does this compound resistance confer cross-resistance to other sulfonamides?
A14: Yes, there's a potential for cross-resistance between this compound and other sulfonamide antibiotics, as they share a similar mechanism of action. [] Resistance mechanisms often involve alterations in the target enzyme, which can affect the binding of multiple sulfonamides.
Q15: What are some known toxic effects associated with this compound?
A15: this compound administration can lead to several adverse effects, including nausea and vomiting, which are the most common. [] These effects are primarily attributed to the drug's local irritant effects on the gastrointestinal tract. [] Other less common but potentially serious adverse effects include hematological abnormalities like agranulocytosis and hemolytic anemia.
Q16: What specific renal effects have been observed with this compound?
A16: Research in dogs has shown that acetylthis compound, a major metabolite of this compound, can potentially impair renal function. [] This effect has been linked to the formation of crystalline aggregates of acetylthis compound in the kidneys, leading to obstruction and damage. []
Q17: Are there strategies to improve the delivery of this compound to specific sites of infection?
A17: While the research papers don't delve into targeted drug delivery for this compound, various strategies can be explored, including nanoparticle-based delivery systems. By encapsulating the drug within nanoparticles, researchers can potentially enhance its solubility, bioavailability, and targeted delivery to specific tissues, improving its therapeutic index and reducing off-target effects.
Q18: Are there any known biomarkers to predict this compound efficacy or toxicity?
A18: While the provided research does not highlight specific biomarkers for this compound efficacy or toxicity, monitoring serum drug levels, particularly free this compound, can provide insights into potential therapeutic response and risk of toxicity. [] Further research is needed to identify more specific and sensitive biomarkers.
Q19: How is this compound typically measured in biological samples?
A19: High-performance liquid chromatography (HPLC) is a widely employed technique for the quantitative determination of this compound and its metabolites in biological samples like serum and urine. [] This method offers high sensitivity and selectivity, allowing for accurate measurement of drug concentrations.
Q20: What is the environmental fate of this compound?
A20: Research suggests that this compound can persist in the environment, particularly in soil and water systems. [] Its interaction with soil organic matter, specifically humic substances, plays a crucial role in its environmental fate. [] Understanding these interactions is essential for assessing its potential impact on ecosystems and developing strategies for its removal or degradation.
Q21: How does the solubility of this compound impact its bioavailability?
A21: this compound's limited water solubility poses challenges for its formulation and absorption. [] Its dissolution rate, a critical factor determining its bioavailability, can be influenced by factors like particle size and formulation excipients.
Q22: How are analytical methods for measuring this compound validated?
A22: Validation of analytical methods for this compound, like those employing HPLC, involves rigorous assessment of parameters such as accuracy, precision, linearity, specificity, sensitivity, and robustness. [] These validation steps ensure the reliability and reproducibility of the analytical data generated.
Q23: What measures are taken to ensure the quality of this compound during manufacturing?
A23: Stringent quality control measures are implemented throughout the manufacturing process of this compound to ensure its identity, purity, potency, and stability. These measures adhere to regulatory guidelines and pharmacopoeial standards to guarantee the drug's safety and efficacy.
Q24: Can this compound elicit an immune response?
A24: Yes, this compound has the potential to elicit an immune response, leading to hypersensitivity reactions in some individuals. [] These reactions can range from mild skin rashes to more severe and potentially life-threatening conditions like Stevens-Johnson syndrome and toxic epidermal necrolysis.
Q25: Does this compound interact with drug transporters?
A25: While the provided research does not explicitly focus on drug-transporter interactions, it's known that sulfonamides can interact with various drug transporters, potentially influencing their absorption, distribution, and elimination.
Q26: Can this compound affect the activity of drug-metabolizing enzymes?
A26: Information regarding this compound's potential to induce or inhibit drug-metabolizing enzymes is limited in the provided research. Further investigations are needed to fully elucidate its interactions with these enzymes and their clinical implications.
Q27: Is this compound biodegradable?
A27: Information regarding this compound's biodegradability is limited in the provided research. Further studies are necessary to determine its environmental persistence and potential for biodegradation.
Q28: Are there alternative drugs to this compound for treating bacterial infections?
A28: Yes, several other antibiotics, including other sulfonamides, penicillin, and cephalosporins, can be used as alternatives to this compound, depending on the specific bacterial infection and the patient's individual factors.
Q29: How should this compound waste be managed?
A29: Proper waste management practices for this compound are crucial to prevent environmental contamination and potential harm to human health. These practices should align with local regulations and guidelines for pharmaceutical waste disposal.
Q30: When was this compound first introduced as an antibacterial agent?
A31: this compound was introduced in the late 1930s and gained prominence for its efficacy against pneumococcal infections. [] Its discovery marked a significant milestone in the development of antimicrobial therapy.
Q31: Are there any cross-disciplinary applications of this compound research?
A32: Research on this compound's interactions with biological systems, such as its effects on mast cells and allergic reactions, highlights its potential applications beyond its antibacterial properties. []
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